(S)-2-methylbutanoic acid (S)-2-methylbutanoic acid (S)-2-Methylbutanoic acid, also known as (S)-2-methylbutanoate, belongs to the class of organic compounds known as methyl-branched fatty acids. These are fatty acids with an acyl chain that has a methyl branch. Usually, they are saturated and contain only one or more methyl group. However, branches other than methyl may be present (S)-2-Methylbutanoic acid is soluble (in water) and a weakly acidic compound (based on its pKa) (S)-2-Methylbutanoic acid has been detected in multiple biofluids, such as saliva, feces, and urine. Within the cell, (S)-2-methylbutanoic acid is primarily located in the cytoplasm and adiposome (S)-2-Methylbutanoic acid is also a parent compound for other transformation products, including but not limited to, lovastatin, egonol-2'''-methyl butanoate, and mevinolinic acid. Outside of the human body, (S)-2-methylbutanoic acid can be found in fats and oils. This makes (S)-2-methylbutanoic acid a potential biomarker for the consumption of this food product.
(S)-2-methylbutyric acid is the (S)-enantiomer of 2-methylbutanoic acid. It is a conjugate acid of a (S)-2-methylbutanoate. It is an enantiomer of a (R)-2-methylbutyric acid.
Brand Name: Vulcanchem
CAS No.: 1730-91-2
VCID: VC21098388
InChI: InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/t4-/m0/s1
SMILES: CCC(C)C(=O)O
Molecular Formula: C5H10O2
Molecular Weight: 102.13 g/mol

(S)-2-methylbutanoic acid

CAS No.: 1730-91-2

Cat. No.: VC21098388

Molecular Formula: C5H10O2

Molecular Weight: 102.13 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-methylbutanoic acid - 1730-91-2

Specification

CAS No. 1730-91-2
Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
IUPAC Name (2S)-2-methylbutanoic acid
Standard InChI InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/t4-/m0/s1
Standard InChI Key WLAMNBDJUVNPJU-BYPYZUCNSA-N
Isomeric SMILES CC[C@H](C)C(=O)O
SMILES CCC(C)C(=O)O
Canonical SMILES CCC(C)C(=O)O

Introduction

Physical and Chemical Properties

(S)-2-methylbutanoic acid (also known as (S)-2-methylbutyric acid) is an optically active carboxylic acid with well-defined physical and chemical characteristics that make it valuable for various applications.

Basic Identification and Structural Information

PropertyValue
CAS Registry Number1730-91-2
Molecular FormulaC₅H₁₀O₂
Molecular Weight102.13 g/mol
IUPAC Name(S)-2-methylbutanoic acid
InChIKeyWLAMNBDJUVNPJU-BYPYZUCNSA-N
SMILESCCC@HC(O)=O
Linear FormulaCH₃CH₂CH(CH₃)COOH

The compound contains a chiral center at the C-2 position, which gives rise to its specific optical and biochemical properties .

Physical Properties

Physical PropertyValue
Physical FormColorless liquid
Density0.938 g/mL
Molar Volume108.9 mL/mol
Refractive Index1.404-1.4061
Specific Rotation+19° (neat, 20°C)
Boiling Point78°C (15.0 mmHg) or 177°C (atmospheric)
Flash Point73°C
Melting Point-70°C
Log₁₀ partition octanol/water1.18

These physical characteristics are important for understanding the compound's behavior in various chemical and biochemical systems .

Stereochemistry and Structural Significance

The stereochemistry of (S)-2-methylbutanoic acid plays a crucial role in its chemical and biological activities. The compound is the S-enantiomer of 2-methylbutanoic acid, with the absolute configuration defined by the orientation of substituents at the C-2 position.

Research by Achenbach and colleagues demonstrated that the stereochemistry significantly affects the compound's reactivity and interactions. Their study revealed that when enantiomers such as (S)-2-methylbutanoic acid were used as reaction reagents, the relative abundances of characteristic ions formed by stereoselective reactions between samples and reagents of the same configuration were much higher than those formed with reagents of different configurations .

This stereoselectivity has important implications for the compound's applications in asymmetric synthesis and chiral recognition. The specific optical rotation of +19° (neat at 20°C) serves as a reliable indicator of its enantiomeric purity and is used as a standard in analytical chemistry .

Applications in Surface Chemistry and Catalysis

(S)-2-methylbutanoic acid has found significant applications in surface chemistry, particularly in the development of chiral catalysts and modified surfaces.

Chiral Modification of Metal Surfaces

Research conducted at the Max Planck Institute demonstrated that (S)-2-methylbutanoic acid (S-MBA) can effectively modify platinum surfaces to create chirally-active catalytic systems. When S-MBA was adsorbed on Pt(111) surfaces, it created enantioselective adsorption sites that could distinguish between different enantiomers of probe molecules such as propylene oxide (PO) .

The study revealed:

  • S-MBA preserves its molecular structure at 100 K in the full range of submonolayer coverages

  • Upon heating to 230 K, S-MBA transforms into carboxylate species

  • Complete decomposition occurs above room temperature

  • When used to modify Pt(111) surfaces, S-MBA creates chirally selective sites

The enantioselective effect was demonstrated through temperature-programmed desorption (TPD) experiments, where the homochiral combinations (S-MBA with S-PO) showed higher desorption yields with a ratio of up to 1.24 compared to heterochiral combinations .

Mechanism of Chiral Induction

The chiral modification mechanism involves:

  • Initial adsorption of S-MBA on the metal surface

  • Transformation to carboxylate species at elevated temperatures

  • Creation of chirally-active sites through the specific arrangement of the modifier on the surface

  • Selective interaction with probe molecules based on their chirality

Researchers proposed that S-MBA likely acts through long-range surface ordering, and cooperative effects between the modifier and probe adsorbates are considered significant factors in its chirality-bestowing behavior .

Synthetic Applications and Methods

(S)-2-methylbutanoic acid is widely employed in organic synthesis, particularly in the preparation of complex natural products and pharmaceuticals.

Synthesis of Bioactive Compounds

The compound has been used in the synthesis of various bioactive molecules. For instance, research documented in the semantic scholar archives shows the application of (S)-2-methylbutanoic acid in the synthesis of tert-butyl 4-(3-(4-(trifluoromethyl)phenyl)ureido)piperidine-1-carboxylate derivatives. The synthesis involved:

  • Deprotection of Boc-protected urea intermediates

  • Coupling of the resulting free amine with (S)-2-methylbutanoic acid

  • Purification via flash chromatography and crystallization

These reactions typically employed EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) as coupling agents, yielding the final products in high yields (>90%) with excellent purity (≥99% by HPLC) .

Esterification Reactions

(S)-2-methylbutanoic acid has been utilized in esterification reactions to prepare chiral esters. A notable example is the synthesis of bioactive clerodane diterpenoids, specifically Grewiifopenes, where (S)-2-methylbutanoic acid participated in transesterification reactions. These reactions were critical for structure elucidation and establishing structure-activity relationships for these natural products .

Role in Natural Products and Biochemistry

(S)-2-methylbutanoic acid occurs naturally and plays important roles in various biological systems.

Occurrence in Natural Products

The compound has been identified in several natural products, particularly in bioactive diterpenoids isolated from plants of the genus Casearia. In a 2024 study, researchers characterized Grewiifopenes A–K, which contained (S)-2-methylbutanoic acid moieties. These natural products exhibited significant biological activities, including cytotoxicity against various cancer cell lines .

Biological Activity Data

The cytotoxicity of natural products containing (S)-2-methylbutanoic acid moieties was evaluated against multiple cancer cell lines, as shown in the following table:

CompoundIC₅₀ values (μM) against cancer cell lines
MOLT-3HuCCA-1A549HeLaMDA-MB-231HepG2
22.7±0.48.7±1.17.8±0.58.8±0.99.3±0.437.1±4.1
53.4±0.45.3±0.15.0±0.95.6±0.38.7±0.210.0±0.5
71.4±0.20.7±0.10.3±0.020.9±0.12.0±0.21.9±0.4
115.0±1.73.3±0.43.0±0.410.3±0.511.4±0.514.3±1.5

These results indicate that natural products containing (S)-2-methylbutanoic acid moieties display significant cytotoxic activities against various cancer cell lines, with compound 7 showing particularly potent effects .

Antimicrobial Activity

Some natural products containing (S)-2-methylbutanoic acid or its derivatives also exhibited antibacterial activity against various bacterial strains:

CompoundMIC/MBC (μg/mL)
S. aureusS. epidermidisB. cereus
725/50100/>2006.25/>200
11>200/>200>200/>20012.5/25

These findings suggest potential applications in antimicrobial research and development .

Analytical Methods for Detection and Characterization

Various analytical methods have been developed for the detection, quantification, and characterization of (S)-2-methylbutanoic acid.

Mass Spectrometry

Mass spectrometry has proven valuable for the analysis of (S)-2-methylbutanoic acid, particularly in chemical ionization (CI) experiments. Research by Chinese scientists demonstrated that when using isobutane as the CI reagent, the relative abundances of characteristic ions formed by stereoselective reactions between sample molecules and reagents of the same configuration were significantly higher than those formed with reagents of different configurations. This phenomenon enabled the determination of absolute configurations of organic molecules at the micromole level .

NMR Spectroscopy

Current Research and Future Perspectives

Current research involving (S)-2-methylbutanoic acid spans multiple fields, from asymmetric synthesis to surface chemistry and biochemistry.

Advances in Asymmetric Catalysis

Recent advances in asymmetric catalysis have explored the use of (S)-2-methylbutanoic acid and its derivatives as chiral auxiliaries or catalysts. Research by Bartel and colleagues investigated the substrate selectivity of an isolated enoyl reductase catalytic domain from a fungal highly reducing iterative polyketide synthase, which showed interactions with 2-methylbutanoic acid derivatives. This research contributes to our understanding of stereoselectivity in enzymatic reactions and may lead to the development of new biocatalytic processes .

Applications in Pharmaceutical Research

(S)-2-methylbutanoic acid has found applications in pharmaceutical research, particularly in the development of novel bioactive compounds. Studies have utilized this compound in the synthesis of various drug candidates, including those with potential anticancer and antimicrobial activities .

Future Directions

Future research involving (S)-2-methylbutanoic acid may focus on:

  • Development of novel chiral catalysts based on metal surfaces modified with the compound

  • Exploration of its role in biological systems and potential therapeutic applications

  • Investigation of its occurrence and function in natural products

  • Development of improved synthetic methods for its preparation and incorporation into complex molecules

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